1-(2-Fluoro-5-nitrophenyl)-3-phenylurea
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Overview
Description
1-(2-fluoro-5-nitrophenyl)-3-phenylurea is a member of ureas.
Scientific Research Applications
Synthesis and Chemical Reactivity
- 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea derivatives have been synthesized for use in further chemical syntheses, particularly in the formation of uracil derivatives. These derivatives are noted for their biological activity and potential therapeutic applications, such as in antiviral and antineoplastic agents (Gondela & Walczak, 2006).
- The compound has been involved in studies on the proton magnetic resonance spectra of various derivatives, demonstrating its utility in advanced spectroscopic analysis (Wilshire, 1967).
Biological and Pharmacological Research
- Research has explored its nitrosourea derivatives for potential oncological applications, particularly in the study of chromosomal aberrations and sister-chromatid exchanges in cells (Thust et al., 1980).
- Studies on the kinetics and mechanism of reactions involving this compound derivatives have provided insights into chemical reaction pathways, useful in pharmaceutical and chemical manufacturing (Sedlák et al., 2001).
Fluorescence and Spectroscopy
- Fluorophore derivatives of this compound have been synthesized and studied for their fluorescent properties. These compounds have applications in biochemical assays and imaging (Frath et al., 2012).
- A study of 3-naphthyl-1-phenyl-5-(5-fluoro-2-nitrophenyl)-2-pyrazoline, a related compound, in different solvents and its interaction with β-cyclodextrin highlights its potential in developing sensitive dyes for various applications (Varghese et al., 2015).
Novel Syntheses and Chemical Properties
- The compound's derivatives have been synthesized for studying their interaction with metal ions and anions, showcasing its versatility in developing novel chemosensors and ligands (Nuñez et al., 2012).
- Research into the Henry reaction of fluorinated nitro compounds, including derivatives of this compound, has expanded the understanding of these reactions, crucial in organic synthesis (Hu et al., 2012).
Properties
Molecular Formula |
C13H10FN3O3 |
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Molecular Weight |
275.23 g/mol |
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H10FN3O3/c14-11-7-6-10(17(19)20)8-12(11)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18) |
InChI Key |
VCRWTSUAWNVEPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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